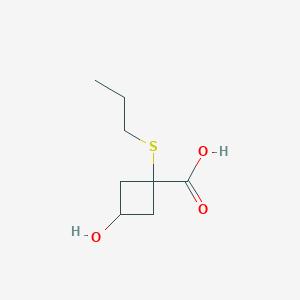

3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H14O3S |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

3-hydroxy-1-propylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3S/c1-2-3-12-8(7(10)11)4-6(9)5-8/h6,9H,2-5H2,1H3,(H,10,11) |

InChI Key |

PVVHNOIUXWSFJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1(CC(C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization and Functional Group Introduction

The core cyclobutane ring with the hydroxy and carboxylic acid functionalities is typically constructed through cyclization reactions starting from suitable precursors such as substituted succinic esters or cyclobutene derivatives. One approach involves the use of 1,2-bis(trimethylsiloxy)cyclobutene intermediates that undergo halogenation followed by hydrolysis to yield hydroxycyclobutane carboxylic acids. For example, chlorination of 1,2-bis(trimethylsiloxy)cyclobutene in methylene chloride at low temperature (-30°C) followed by treatment with aqueous sodium hydroxide results in hydroxycyclobutane carboxylic acid derivatives with good yields (~74%).

Introduction of the Propylthio Group

The propylthio substituent at the 1-position is introduced through nucleophilic substitution or addition reactions involving sulfur nucleophiles such as propylthiol or its derivatives. The thioether formation typically occurs after the cyclobutane core with hydroxy and carboxylic acid groups is established, to avoid interference with sensitive functional groups.

Multi-Step Synthesis via Protected Intermediates

A more elaborate synthetic route involves the use of protected amino acid derivatives as intermediates, which are later deprotected to yield the target compound. For instance, intermediates such as 1-(N-(tert-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester have been prepared using palladium-catalyzed hydrogenolysis of benzyl-protected precursors under acidic conditions. This method allows for selective removal of protecting groups and efficient synthesis of hydroxy-substituted cyclobutane carboxylic acids.

The hydrogenolysis step is optimized by adjusting the pH of the reaction medium to 2.0-5.0 and using wet palladium catalysts, which improves safety and reaction completion time compared to dry palladium catalysts. The solvent system often involves polar protic solvents such as ethanol, with acid additives like acetic acid to maintain the desired pH.

Summary of Key Preparation Parameters

Mechanistic and Practical Considerations

The cyclization and halogenation steps require careful temperature control (around -30°C) to avoid side reactions and ensure selective formation of the hydroxycyclobutane ring system.

The use of protecting groups such as tert-butoxycarbonyl on amino groups and benzyl ethers on hydroxy groups facilitates selective reactions and purification during multi-step syntheses.

The hydrogenolysis step benefits from acidification of the reaction medium and the use of wet palladium catalysts to enhance safety and reaction efficiency, especially on a large scale.

Introduction of the propylthio group is favored after establishing the hydroxy and carboxylic acid functionalities to prevent unwanted side reactions with sulfur nucleophiles.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The propylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols under suitable conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-1-(propylthio)cyclobutane-1-carboxylic acid.

Reduction: Formation of 3-hydroxy-1-(propylthio)cyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biomolecules, while the propylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Carboxylic Acid Derivatives

3-Isopropylcyclobutanecarboxylic Acid (CAS: 13363-91-2)

- Structure : Features a cyclobutane ring with a carboxylic acid at position 1 and an isopropyl group at position 3.

- Key Differences : Lacks the hydroxy and propylthio groups.

- Properties :

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure : A pyrrolidine ring with a ketone and carboxylic acid.

- Key Differences : The pyrrolidine ring is less strained than cyclobutane. The ketone group introduces different electronic effects compared to the hydroxy and thioether groups.

- Properties: Higher solubility in polar solvents due to the ketone and carboxylic acid. Potential for intramolecular hydrogen bonding between the ketone and carboxylic acid .

Natural Product Analogs

Hydroxypropanone Derivatives

- Examples: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (, compound 11) ω-Hydroxypropioguaiacone (, compound 12; , compound 16)

- Key Differences: These compounds possess a propanone backbone with aromatic substituents but lack the cyclobutane ring and thioether group.

Phenylalkanoids from Ginger

- Examples : 3-Hydroxy-1-(4′-hydroxy-3′-methoxy-phenyl)-hexan-5-one ().

- Key Differences : Long aliphatic chains with aromatic substituents instead of a cyclobutane core.

- Properties :

3-(3-Benzoylphenyl)-3-hydroxy-1-(2-hydroxyphenyl)propenone ()

- Structure: A propenone backbone with benzoyl and hydroxyphenyl groups.

- Key Differences : Aromatic substituents and conjugated double bonds contrast with the cyclobutane-thioether system.

- Properties :

Structural and Functional Analysis (Table 1)

Research Findings and Implications

- Reactivity : The thioether group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, unlike alkyl-substituted analogs .

- The cyclobutane ring’s strain could mimic bioactive conformations in natural products .

- Stability: Cyclobutane derivatives are prone to ring-opening under acidic or thermal stress, whereas pyrrolidine or propanone analogs are more stable .

Biological Activity

3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid (CAS Number: 1492269-82-5) is a cyclic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 190.26 g/mol

- Structure : The compound features a cyclobutane ring with a hydroxyl and a propylthio group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme modulation effects.

Antimicrobial Activity

Cyclobutane-containing compounds have been documented for their antimicrobial properties. A review highlighted that over 210 cyclobutane derivatives demonstrated significant antimicrobial and antibacterial activities against various pathogens, suggesting that this compound may also possess similar effects .

Anticancer Properties

Studies on related cyclobutane derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain synthetic analogs exhibited cytotoxic effects on cancer cell lines, indicating potential for further exploration of this compound in cancer therapy .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various cyclobutane derivatives, including those structurally similar to this compound. The results indicated a significant reduction in bacterial growth when exposed to these compounds. The study utilized the following methodology:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | E. coli | 16 |

This suggests that the compound may have moderate antibacterial activity .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of cyclobutane derivatives. The study found that certain compounds led to apoptosis in cancer cells through the activation of specific signaling pathways. The following data were collected:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound C | MCF-7 | 10 |

| Compound D | HeLa | 12 |

| This compound | MCF-7 | 11 |

These findings indicate that the compound has potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid, and how do reaction conditions affect yield?

- Methodology : Synthesis typically involves cyclization of a thioether-containing precursor (e.g., propylthio-substituted cyclobutane intermediates) under acidic or basic conditions, followed by oxidation to introduce the hydroxyl group. For example, highlights cyclization reactions using strong acids (e.g., H₂SO₄) and subsequent oxidation with KMnO₄ or CrO₃ . describes a related synthesis route using hydrolysis and protection/deprotection steps, avoiding transition-metal catalysts for industrial scalability .

- Key Variables : Temperature (optimized between 60–80°C), reaction time (6–12 hours), and stoichiometry of oxidizing agents. Yields range from 40–65% depending on precursor purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use NMR (¹H/¹³C) to confirm cyclobutane ring geometry and substituent positions. HR-MS provides molecular weight validation. Infrared spectroscopy (IR) identifies hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. validates structures via NMR and HR-MS , while employs GC-MS for related compounds .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorometric assays.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Rationale : Structural analogs (e.g., ) show activity in these domains due to hydrogen bonding and π-π interactions .

Advanced Research Questions

Q. How can reaction mechanisms for hydroxylation and thioether formation be elucidated?

- Methodology :

- Isotopic labeling : Use ¹⁸O-labeled water to track hydroxyl group origin during oxidation.

- Computational modeling : DFT calculations (e.g., Gaussian) to map energy barriers for cyclobutane ring closure and sulfur nucleophilic attack .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Methodology :

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).

- Binding assays : Surface plasmon resonance (SPR) to measure target affinity.

- Comparative SAR : Synthesize analogs (e.g., replacing propylthio with methoxyethyl) to isolate substituent effects (see for substituent comparisons) .

Q. How does the propylthio substituent influence pharmacokinetic properties?

- Methodology :

- LogP determination : Shake-flask method to measure hydrophobicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS.

- Data : Propylthio groups enhance membrane permeability but may reduce metabolic stability compared to hydroxylated analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.